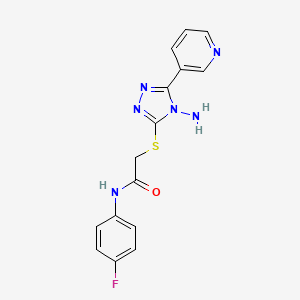

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6OS/c16-11-3-5-12(6-4-11)19-13(23)9-24-15-21-20-14(22(15)17)10-2-1-7-18-8-10/h1-8H,9,17H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKPHUICCMMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry for the development of therapeutic agents. This compound incorporates a triazole ring, an amine group, a thioether linkage, and an acetamide moiety, which together contribute to its potential biological properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Thioether Linkage : A sulfur atom connecting the triazole and acetamide groups.

- Aromatic Substituents : The presence of a fluorophenyl group enhances lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Triazole derivatives often act as enzyme inhibitors, interfering with cellular processes by binding to active sites on enzymes or receptors. This mechanism can lead to therapeutic effects such as antifungal, antibacterial, or anticancer activities.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting the growth of various pathogens:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 - 8 μg/mL |

| Escherichia coli | Antibacterial | 0.125 - 8 μg/mL |

| Candida albicans | Antifungal | MIC not specified |

Studies indicate that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Recent investigations into triazole derivatives have revealed their potential as anticancer agents. The compound's structural features may allow it to inhibit cancer cell proliferation through various pathways:

- Inhibition of DNA Synthesis : By interfering with enzymes involved in DNA replication.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Case studies have documented that certain derivatives exhibit selective toxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural characteristics. Key factors include:

- Substituent Positioning : Variations in the position and nature of substituents on the triazole ring can significantly affect potency.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate biological activity by altering electronic properties and solubility.

Research has shown that modifications leading to increased lipophilicity enhance cellular uptake and bioavailability .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole structure have been widely studied for their antimicrobial properties. The specific compound has shown promising results against various pathogens:

- Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

- Case Studies : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus . Notably, compounds with pyridine substitutions have demonstrated enhanced potency.

Anticancer Properties

The compound's potential as an anticancer agent has been a focal point in various studies:

- In Vitro Studies : In experimental settings, triazole derivatives have shown effectiveness against multiple cancer cell lines. For instance, studies have reported that compounds similar to this one exhibit cytotoxic effects on human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

- Mechanisms : The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

There is emerging evidence that triazole derivatives may possess anti-inflammatory properties:

- Research Findings : Molecular docking studies suggest that these compounds can act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenases . This positions them as potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Pyridine Substitution | Enhances antimicrobial and anticancer activity |

| Thioether Linkage | May improve solubility and bioavailability |

| Fluorophenyl Group | Can increase lipophilicity and cellular uptake |

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized for characterization:

- Synthetic Pathways : The synthesis often includes the formation of thioether linkages and functionalization at the nitrogen atoms of the triazole ring.

- Characterization Techniques : NMR spectroscopy provides insights into the molecular structure, while mass spectrometry confirms molecular weight and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.